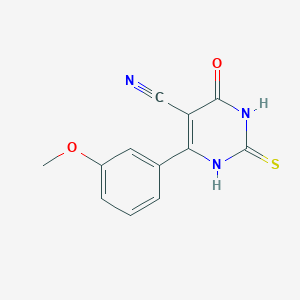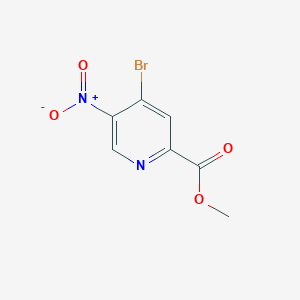
Methyl 4-bromo-5-nitropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-5-nitropicolinate is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of picolinic acid, featuring both bromine and nitro functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-nitropicolinate typically involves a multi-step process. One common method starts with the nitration of methyl picolinate to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-bromo-5-nitropicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: Formation of substituted picolinates.
Reduction: Formation of amino derivatives.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
Methyl 4-bromo-5-nitropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-5-nitropicolinate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro and bromine groups can influence its reactivity and binding affinity. The pathways involved often include nucleophilic attack, reduction, and coupling reactions .
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-5-nitrophthalodinitrile: Similar in structure but with additional nitrile groups.
Methyl 4-bromo-5-nitrobenzoate: Similar functional groups but different core structure.
Methyl 4-bromo-5-nitroindole: Contains an indole ring instead of a picolinic acid derivative
Uniqueness: Methyl 4-bromo-5-nitropicolinate is unique due to its specific substitution pattern on the picolinic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C7H5BrN2O4 |
|---|---|
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
methyl 4-bromo-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3 |
Clé InChI |
ALWIXLVYPMRDBT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


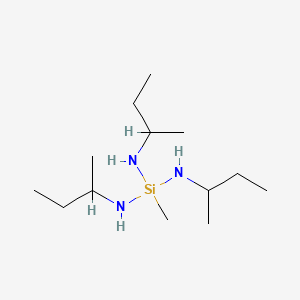
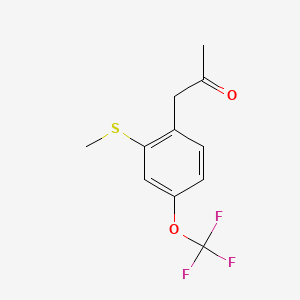
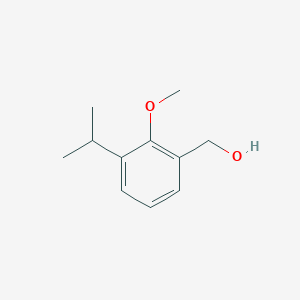
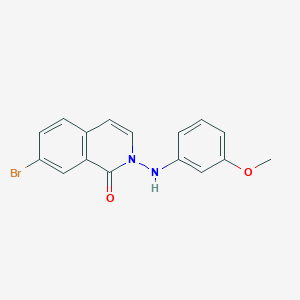
![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
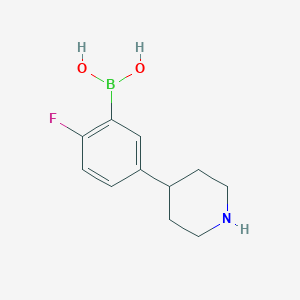
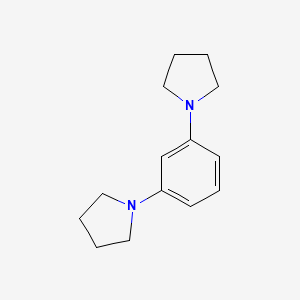
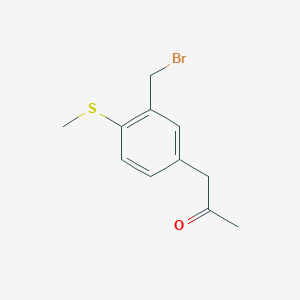
![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)

